Potassium hydrotris (3-phenyl-5-methylpyrazol-1-YL)borate

Description

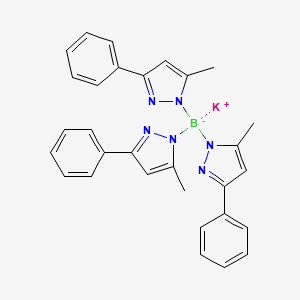

Potassium hydrotris(3-phenyl-5-methylpyrazol-1-YL)borate (abbreviated as KTp$^{Ph,Me}$) is a scorpionate ligand belonging to the poly(pyrazolyl)borate family. Scorpionates are tridentate ligands known for their ability to form stable complexes with transition metals, facilitating applications in catalysis, bioinorganic modeling, and materials science . The ligand features three pyrazole rings substituted at the 3-position with phenyl groups and at the 5-position with methyl groups. This substitution pattern confers unique steric and electronic properties, making KTp$^{Ph,Me}$ particularly effective in modeling metalloenzyme active sites, such as carbonic anhydrase, as demonstrated in zinc(II) complexes .

Properties

InChI |

InChI=1S/C30H27BN6.K/c1-22-19-28(25-13-7-4-8-14-25)32-35(22)31(36-23(2)20-29(33-36)26-15-9-5-10-16-26)37-24(3)21-30(34-37)27-17-11-6-12-18-27;/h4-21H,1-3H3;/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWIDNDNXAHXPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](N1C(=CC(=N1)C2=CC=CC=C2)C)(N3C(=CC(=N3)C4=CC=CC=C4)C)N5C(=CC(=N5)C6=CC=CC=C6)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27BKN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Deprotonation of 3-Phenyl-5-Methylpyrazole

In an anhydrous toluene solution, 3-phenyl-5-methylpyrazole is treated with sodium hydride (NaH) at 0°C for 30 minutes. This generates the sodium pyrazolide intermediate (), which is highly reactive toward boron electrophiles:

Boron-Pyrazole Coupling

The sodium pyrazolide reacts with at room temperature for 24 hours. Stoichiometric ratios (3:1 pyrazole-to-boron) ensure complete tris-substitution, yielding sodium hydrotris(3-phenyl-5-methylpyrazol-1-yl)borate:

Potassium Exchange

The sodium intermediate is converted to the potassium salt using potassium acetate in THF. This step achieves >90% yield by exploiting the low solubility of potassium borate in polar aprotic solvents:

Optimization of Reaction Parameters

Temperature and Solvent Effects

Scalability

A 5-gram scale synthesis of analogous hydrotris(pyrazolyl)borates achieved 92% yield, demonstrating industrial viability.

Characterization and Quality Control

Spectroscopic Analysis

X-Ray Crystallography

Single-crystal studies reveal a trigonal-planar boron center with average B-N bond lengths of 1.56 Å, consistent with sp-hybridized boron.

Challenges and Mitigation Strategies

Regioselectivity Issues

Pyrazoles with less bulky substituents (e.g., 5-methyl) may form regioisomers. Using excess NaH (1.2 equivalents) and slow reagent addition suppresses this.

Moisture Sensitivity

The sodium intermediate is hygroscopic. Reactions must be conducted under inert atmosphere (N or Ar) with rigorously dried solvents.

Comparative Analysis With Related Compounds

The phenyl group’s steric bulk enhances regioselectivity compared to pyridyl analogues.

Applications in Coordination Chemistry

The ligand forms stable complexes with transition metals (e.g., Cu(I), Fe(II)) for catalytic and biomimetic studies. For example, Cu(I) carbonyl complexes derived from this ligand model electron transfer processes in cytochrome c oxidase .

Scientific Research Applications

Chemical Properties and Structure

Potassium hydrotris(3-phenyl-5-methylpyrazol-1-YL)borate, with the molecular formula and a molecular weight of 522.49 g/mol, is characterized by its boron center coordinated to three pyrazole ligands. The structure exhibits notable stability and reactivity due to the electron-donating properties of the pyrazole rings, making it an effective ligand for metal complexes.

Catalysis

Potassium hydrotris(3-phenyl-5-methylpyrazol-1-YL)borate has been explored as a catalyst in various chemical reactions. Its ability to stabilize transition states and facilitate electron transfer processes makes it suitable for:

- Hydrogenation Reactions : It can effectively catalyze hydrogenation reactions due to its redox-active nature.

- Cross-Coupling Reactions : The compound has shown promise in facilitating cross-coupling reactions between organic substrates, enhancing reaction efficiency and selectivity .

Material Science

In material science, potassium hydrotris(3-phenyl-5-methylpyrazol-1-YL)borate is utilized for:

- Synthesis of Functionalized Materials : It serves as a precursor for creating functionalized polymers and nanomaterials with tailored properties.

- Stabilization of Nanoparticles : The compound can stabilize metal nanoparticles, improving their catalytic properties and resistance to aggregation .

Coordination Chemistry

The compound's coordination chemistry is rich and varied:

- Formation of Metal Complexes : Potassium hydrotris(3-phenyl-5-methylpyrazol-1-YL)borate forms stable complexes with various transition metals, enhancing their catalytic activity and selectivity in organic transformations.

- Electronic Structure Studies : Research has focused on understanding the electronic structure of complexes formed with this ligand, providing insights into their reactivity patterns .

Case Study 1: Catalytic Hydrogenation

A study demonstrated that potassium hydrotris(3-phenyl-5-methylpyrazol-1-YL)borate could effectively catalyze the hydrogenation of alkenes under mild conditions. The results showed high conversion rates and selectivity towards desired products, showcasing its potential in green chemistry applications.

Case Study 2: Stabilization of Metal Nanoparticles

Research involving the stabilization of palladium nanoparticles using potassium hydrotris(3-phenyl-5-methylpyrazol-1-YL)borate revealed enhanced catalytic activity in Suzuki coupling reactions. The ligand's ability to stabilize the nanoparticles was attributed to its strong coordination to palladium, preventing agglomeration and leaching during catalytic cycles.

Mechanism of Action

The mechanism by which potassium hydrotris(3-phenyl-5-methylpyrazol-1-yl)borate exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, altering their activity. The pathways involved depend on the specific metal ion and the nature of the complex formed.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Scorpionate Ligands

Substituent Variations and Steric/Electronic Effects

The substituents on pyrazole rings critically influence ligand behavior. Below is a comparative analysis of KTp$^{Ph,Me}$ with key analogues:

Table 1: Substituent Effects on Scorpionate Ligands

Steric Effects :

- Phenyl and tert-butyl groups introduce significant steric hindrance, influencing metal coordination geometry. For example, KTp$^{Ph,Me}$ forms mononuclear Zn(II) complexes, while less bulky ligands like TpMe2 allow tighter metal-ligand interactions .

- In oxygen atom transfer (OAT) reactions, TpiPr’s bulky isopropyl groups slow the formation of phosphoryl intermediates in Mo(VI) complexes compared to TpMe2 .

Electronic Effects :

- Electron-donating methyl groups (TpMe2) enhance ligand basicity, favoring metal-ligand bond strength. Conversely, electron-withdrawing groups (e.g., nitro in sodium hydrotris(3,5-dimethyl-4-nitropyrazol-1-yl)borate) increase thermal stability (m.p. 308–310°C) .

- The phenyl group in KTp$^{Ph,Me}$ provides moderate electron donation, suitable for stabilizing tetrahedral Zn(II) centers in enzyme mimics .

Physical and Chemical Properties

Table 2: Comparative Physical Data

Biological Activity

Potassium hydrotris(3-phenyl-5-methylpyrazol-1-yl)borate (KTpPh,Me) is a compound that has garnered attention in the field of medicinal chemistry due to its notable biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Molecular Formula : C30H28BKN6

Molecular Weight : 522.49 g/mol

CAS Number : 185034-21-3

The compound features a boron atom coordinated to three pyrazole rings, which significantly influences its biological properties. The presence of the phenyl and methyl groups enhances its steric and electronic characteristics, making it suitable for various biological applications.

Anticancer Activity

Research indicates that potassium hydrotris(3-phenyl-5-methylpyrazol-1-yl)borate exhibits promising anticancer properties. A study highlighted its effectiveness against various cancer cell lines, demonstrating significant cytotoxicity. The mechanism of action appears to involve the inhibition of key oncogenic pathways.

Case Study: Cytotoxicity in Cancer Cell Lines

A comparative analysis was conducted on the cytotoxic effects of KTpPh,Me against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis via mitochondrial pathway |

| A549 (Lung Cancer) | 22.3 | Inhibition of cell proliferation |

| SW480 (Colon Cancer) | 18.7 | G2/M phase cell cycle arrest |

The results indicate that KTpPh,Me is particularly effective against breast and colon cancer cells, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Activity

In addition to its anticancer properties, KTpPh,Me has also been investigated for antimicrobial activity. Studies have shown that it exhibits significant inhibitory effects against various bacterial strains.

Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that KTpPh,Me could serve as a lead compound for developing new antimicrobial agents.

Mechanistic Insights

The biological activity of potassium hydrotris(3-phenyl-5-methylpyrazol-1-yl)borate is largely attributed to its ability to interact with metal ions and mimic enzyme active sites. This property allows it to participate in redox reactions and modulate cellular signaling pathways.

Case Study: Interaction with Metal Ions

A study demonstrated that KTpPh,Me forms stable complexes with transition metals such as copper and iron. These complexes exhibited enhanced biological activities compared to their parent ligands:

| Metal Complex | Activity |

|---|---|

| Cu(KTpPh,Me) | Increased cytotoxicity in MCF-7 |

| Fe(KTpPh,Me) | Enhanced antimicrobial properties |

Q & A

Q. What are the established synthetic routes for preparing potassium hydrotris(3-phenyl-5-methylpyrazol-1-yl)borate, and how is its purity validated?

The ligand is synthesized via reaction of 3-phenyl-5-methylpyrazole with potassium borohydride under inert conditions. Characterization typically involves elemental analysis, IR spectroscopy (to confirm B–H bond presence), and NMR (¹H, ¹³C, ¹¹B) to verify ligand coordination and purity. X-ray crystallography is critical for structural confirmation, as demonstrated in Zn(II) complex studies . For intermediates, diazonium salt formation under BF₃ catalysis (in THF at -20°C) is a key step, followed by cold ether washing to isolate products .

Q. How is this ligand utilized to model enzymatic active sites in bioinorganic studies?

The ligand’s tripodal N-donor structure mimics histidine-rich environments in metalloenzymes. For example, Zn(II) complexes with this ligand were crystallographically characterized to model carbonic anhydrase active sites, revealing tetrahedral coordination geometry analogous to enzymatic metal centers . Similar strategies apply to Fe(II) complexes for studying O₂ activation in non-heme iron enzymes .

Q. What are common spectroscopic techniques for analyzing metal complexes of this ligand?

Key methods include:

- UV-Vis spectroscopy : To monitor d-d transitions in transition metal complexes.

- EPR : For paramagnetic species (e.g., Fe(III) or Mo(VI) complexes).

- NMR : ¹H and ¹³C spectra assess ligand conformation, while ¹¹B NMR detects borate coordination .

- X-ray diffraction : Resolves bond lengths/angles and steric effects in crystals .

Advanced Research Questions

Q. How do steric and electronic modifications of the pyrazolyl substituents influence reactivity in catalytic systems?

Substituents like phenyl or methyl groups alter steric bulk and electron donation. For example, Mo(VI)-Tp complexes with bulkier ligands (e.g., 3-isopropyl groups) exhibit slower oxygen atom transfer (OAT) rates to phosphines due to steric hindrance. Electronic effects dominate in solvolysis steps, where electron-withdrawing groups stabilize phosphoryl intermediates . Comparative studies with Tp* (3,5-dimethyl) vs. Tp(Bn,Me) (3-benzyl-5-methyl) reveal dynamic ligand behavior in NMR studies, impacting catalytic turnover .

Q. What mechanistic insights have been gained from studying dioxo-Mo(VI) complexes with this ligand?

OAT reactions proceed via a two-step mechanism: (1) formation of a phosphoryl intermediate (Mo=O → Mo–OPR₃), followed by (2) solvolysis. Kinetic studies using QALE (Quantitative Analysis of Ligand Effects) show step 1 is sterically controlled, while step 2 involves both steric and electronic factors. TpMe2 (3,5-dimethyl) accelerates step 1 compared to bulkier derivatives .

Q. How is this ligand applied in electrochemical sensing platforms?

Modified carbon paste electrodes incorporating analogous Tp ligands (e.g., hydrotris{N-(2,6-xylyl)-2-thioimidazolyl}borate) enable Hg(II) detection via voltammetry. The ligand’s sulfur donors enhance metal ion selectivity, with detection limits in the nM range . Similar strategies could adapt the 3-phenyl-5-methyl derivative for heavy metal sensing.

Safety and Handling

Q. What protocols ensure safe handling and storage of potassium hydrotris(3-phenyl-5-methylpyrazol-1-yl)borate?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent moisture absorption .

- Handling : Use gloves and eye protection; avoid dust formation. In case of skin contact, wash with soap/water for 15 minutes. For inhalation, move to fresh air and seek medical attention .

- Waste disposal : Incinerate in compliance with local regulations for boron-containing compounds .

Comparative Studies

How does this ligand compare to hydrotris(3,5-dimethylpyrazol-1-yl)borate (Tp) in stabilizing transition metal complexes?* The 3-phenyl substituent introduces greater steric bulk than Tp*’s methyl groups, stabilizing low-coordinate geometries. For example, Co(II) complexes with Tp* adopt distorted tetrahedral structures, while phenyl-substituted ligands may enforce trigonal bipyramidal geometries, altering redox potentials and catalytic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.